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o-(4-Ethylbenzyl)hydroxylamine

Cat. No.: B13600984
M. Wt: 151.21 g/mol
InChI Key: AGWWRHYKWMCURI-UHFFFAOYSA-N
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Description

O-(4-Ethylbenzyl)hydroxylamine (CAS 803636-77-3) is a benzyl-protected hydroxylamine derivative with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is a valuable reagent in organic synthesis and medicinal chemistry research, primarily used for the preparation of oximes through reactions with carbonyl groups (aldehydes and ketones) . The resulting oximes serve as versatile intermediates and protected forms for carbonyl groups in multi-step synthetic pathways, and are key precursors for the Beckmann rearrangement to access amide functionalities . The 4-ethylbenzyl group offers specific steric and electronic properties that can influence the solubility and reactivity of the molecule, as well as provide a protecting group that can be selectively removed under controlled conditions. As a specialty building block, it is essential for researchers developing novel pharmaceutical compounds, chemical probes, and functional materials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper storage in a cool, dry place and handling in accordance with established laboratory safety practices are recommended.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B13600984 o-(4-Ethylbenzyl)hydroxylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

O-[(4-ethylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C9H13NO/c1-2-8-3-5-9(6-4-8)7-11-10/h3-6H,2,7,10H2,1H3

InChI Key

AGWWRHYKWMCURI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CON

Origin of Product

United States

Synthetic Methodologies for O 4 Ethylbenzyl Hydroxylamine

Alkylation-Based Synthetic Routes to O-Substituted Hydroxylamines

Alkylation strategies are among the most direct methods for the synthesis of O-substituted hydroxylamines. These approaches typically involve the reaction of a hydroxylamine (B1172632) precursor with an appropriate alkylating agent.

Direct O-Alkylation Strategies Utilizing Hydroxylamine Precursors

The most straightforward approach to O-(4-Ethylbenzyl)hydroxylamine involves the direct O-alkylation of hydroxylamine or its derivatives with a 4-ethylbenzyl halide. This reaction leverages the nucleophilicity of the oxygen atom in the hydroxylamine.

A common precursor for this type of transformation is N-hydroxyphthalimide, which can be alkylated with 4-ethylbenzyl chloride or bromide. The resulting O-(4-ethylbenzyl)phthalimide can then be cleaved, typically via hydrazinolysis, to yield the desired product. The use of a protected hydroxylamine, such as N-hydroxyphthalimide, prevents undesired N-alkylation and overalkylation. nih.gov

Alternatively, O-alkylation can be performed on N-hydroxycarbamates, such as tert-butyl N-hydroxycarbamate. organic-chemistry.org The alcohol precursor, (4-ethylphenyl)methanol, would first be converted to a suitable leaving group, such as a mesylate. Subsequent reaction with the N-hydroxycarbamate in the presence of a base, followed by acidic deprotection, would afford this compound hydrochloride. organic-chemistry.org

Starting Material Reagent Intermediate Deprotection Product
N-Hydroxyphthalimide4-Ethylbenzyl chlorideO-(4-Ethylbenzyl)phthalimideHydrazine (B178648)This compound
tert-Butyl N-hydroxycarbamate4-Ethylbenzyl mesylateN-(tert-Butoxycarbonyl)-O-(4-ethylbenzyl)hydroxylamineHClThis compound hydrochloride

Reductive Alkylation Approaches for Amine Functionalities

While less direct for O-alkylation, reductive amination principles can be adapted. For instance, the reaction of 4-ethylbenzaldehyde (B1584596) with a suitable hydroxylamine derivative, followed by reduction, could potentially form the target molecule. However, this approach is more commonly employed for N-alkylation. nih.gov A more relevant adaptation involves the reductive amination of an aldehyde with N,O-dimethylhydroxylamine, followed by reduction with borane, to construct trisubstituted hydroxylamines. nih.gov While not directly applicable to the primary hydroxylamine target, this highlights the utility of reductive pathways in hydroxylamine synthesis.

Functional Group Interconversion and Derivatization Approaches

This category encompasses methods where a functional group on a precursor molecule is chemically transformed into the desired hydroxylamine functionality.

Transformation of Carboxylic Acid Derivatives to Hydroxylamines

The synthesis of hydroxylamines from carboxylic acids is a well-established strategy. d-nb.infoacs.org This typically involves the conversion of the carboxylic acid to an activated derivative, such as an acyl chloride or an ester, which then reacts with a hydroxylamine. acs.org For the synthesis of this compound, one could envision a pathway starting from a precursor that can be converted to a carboxylic acid. However, a more direct approach involves the Lossen rearrangement of in situ generated hydroxamic acid derivatives from carboxylic acids. sci-hub.se

A plausible, albeit multi-step, route could involve the synthesis of O-(4-ethylbenzyl)hydroxamic acid from a suitable carboxylic acid and this compound itself, which is counterintuitive for its synthesis. A more practical application of this principle would be to use a different starting material that can be converted. For example, the reaction of a carboxylic acid with O-benzylhydroxylamine to form an O-benzyl hydroxamate, followed by further transformations, is a known method. organic-chemistry.org

A more direct conversion of carboxylic acids to alkylhydroxylamines has been reported using organo-photoredox catalysis, where alkyl radicals generated via photoinduced decarboxylation react with nitrosoarenes. d-nb.info This method, while innovative, is specific to the generation of N-arylhydroxylamines.

Conversion of Nitro Compounds to Hydroxylamine Analogues

The reduction of nitro compounds is a versatile method for accessing various nitrogen-containing functional groups, including hydroxylamines. mdpi.comnowgonggirlscollege.co.inwikipedia.org The reduction of an aromatic nitro compound, such as 4-ethylnitrobenzene, can lead to the corresponding phenylhydroxylamine derivative under specific conditions. mdpi.comwikipedia.orgresearchgate.net For instance, catalytic reduction using a rhodium on carbon catalyst with hydrazine monohydrate at room temperature is a known method for this transformation. wikipedia.org Another approach involves using zinc metal in an aqueous solution of ammonium (B1175870) chloride. wikipedia.org

It is crucial to control the reduction conditions carefully to avoid over-reduction to the corresponding aniline. The choice of reducing agent and reaction parameters is therefore critical. For aliphatic nitro compounds, reduction to hydroxylamines can be achieved using reagents like diborane. wikipedia.org

Starting Material Reducing Agent/Conditions Product
4-EthylnitrobenzeneRh/C, Hydrazine monohydrate, RTN-(4-Ethylphenyl)hydroxylamine
4-EthylnitrobenzeneZn, NH4Cl (aq)N-(4-Ethylphenyl)hydroxylamine

Optimization of Reaction Parameters and Scale-Up Considerations

For any chosen synthetic route, optimization of reaction parameters is essential to maximize yield and purity while minimizing side reactions and costs. Key parameters to consider include:

Solvent: The solvent should provide good solubility for the reactants and be compatible with the reaction conditions.

Temperature: Temperature control is often critical, especially in reductions of nitro compounds, to prevent over-reduction. wikipedia.org

Base: In alkylation reactions, the choice and stoichiometry of the base can significantly impact the selectivity (O- vs. N-alkylation) and reaction rate.

Catalyst: For catalytic reductions, the choice of catalyst and its loading are crucial for achieving the desired transformation efficiently and selectively. mdpi.comresearchgate.net

For the scale-up of the synthesis of this compound, several factors must be considered. The cost and availability of starting materials are primary concerns. The safety of the chosen reagents and reaction conditions, particularly when using potentially hazardous materials like hydrazine or handling exothermic reactions, is paramount. The ease of purification of the final product and the management of waste streams are also critical for a commercially viable process. For instance, processes requiring chromatographic purification may be less suitable for large-scale production compared to those where the product can be isolated by crystallization or distillation. google.com

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent is a critical factor that significantly impacts the reaction rate, yield, and purity of this compound. The O-alkylation of N-hydroxyphthalimide with 4-ethylbenzyl halides can be performed in a variety of organic solvents. Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are commonly employed. d-nb.info

For the Mitsunobu reaction, tetrahydrofuran (B95107) (THF) is a frequently used solvent as it effectively dissolves the reactants and reagents involved. nih.govscribd.comorganic-synthesis.com

The following table summarizes the influence of different solvents on similar O-alkylation reactions:

Solvent SystemReactantsTypical OutcomeReference(s)
Dimethylformamide (DMF)N,N-dibenzyl hydroxylamine and 2-azidoethyl tosylateEffective for alkylation of hydroxylamines. acs.org
Acetonitrile (MeCN)Oximation of carbonyl compoundsEfficient for oximation reactions. orientjchem.org
Dichloromethane (DCM) / WaterN-hydroxyphthalimide and benzyl (B1604629) bromide (PTC)Good for phase-transfer catalyzed alkylations, though potential for side reactions with DCM. phasetransfercatalysis.com
Tetrahydrofuran (THF)Alcohols and N-hydroxyphthalimide (Mitsunobu)Preferred solvent for Mitsunobu reactions, providing good solubility for reagents. nih.govscribd.com
Toluene / WaterAlkylation of phenols (PTC)A more benign alternative to chlorinated solvents in PTC. scirp.org
Solvent-freeN-hydroxyphthalimide and alkyl halides (PTC)Environmentally friendly approach, can lead to high productivity. researchgate.net

Catalyst Systems and Their Role in Yield and Selectivity

Catalyst systems in the synthesis of this compound primarily revolve around the choice of base for the O-alkylation of N-hydroxyphthalimide or the specific reagents in the Mitsunobu reaction. In the context of phase-transfer catalysis, the catalyst itself plays a crucial role.

For the direct alkylation of N-hydroxyphthalimide with 4-ethylbenzyl halide, a base is required to deprotonate the N-hydroxyphthalimide, making it a more potent nucleophile. A variety of organic and inorganic bases can be employed. Strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to significantly accelerate the reaction, leading to high yields in shorter reaction times. researchgate.net Other bases such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA) are also effective. rsc.org Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often used, particularly in polar aprotic solvents like DMF. nih.gov

In phase-transfer catalyzed systems, quaternary ammonium salts such as tetrabutylammonium (B224687) bromide (TBAB) are commonly used. These catalysts facilitate the transfer of the phthalimide (B116566) anion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. phasetransfercatalysis.comscirp.org

The table below illustrates the effect of different catalyst systems on related reactions:

Catalyst/BaseReactantsSolventOutcomeReference(s)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Thioalkyne and 4-hydroxylphenylthiolNot specifiedPromotes reaction to near quantitative yields in minutes. researchgate.net
Triethylamine (TEA)N-phenylbenzamide and hydroxylamine hydrochlorideDichloromethaneHigh yield of the desired amidoxime. rsc.org
Cesium Carbonate (Cs₂CO₃)O-cyclopropyl hydroxamates and diaryliodonium saltsTolueneOptimal base for N-arylation. nih.gov
Tetrabutylammonium Bromide (TBAB)N-hydroxyphthalimide and benzyl bromideDichloromethane/WaterEffective phase-transfer catalyst for O-alkylation. phasetransfercatalysis.com
Sodium Hydroxide (NaOH)Phenol and benzyl bromideDichloromethane/WaterUsed in PTC, concentration can affect side reactions. phasetransfercatalysis.com

Temperature, Pressure, and Reaction Time Effects

The temperature, pressure, and duration of the synthesis of this compound are interdependent parameters that must be carefully controlled to optimize the yield and minimize the formation of byproducts.

The O-alkylation of N-hydroxyphthalimide can be conducted over a range of temperatures. While some reactions proceed at room temperature, they can be sluggish. beilstein-journals.org Elevating the temperature, for instance to a range of 60-90°C, can significantly increase the reaction rate. semanticscholar.orgbrynmawr.edu However, excessively high temperatures may lead to the decomposition of reactants or products and the formation of impurities. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity.

Reaction times can vary from as short as 10 minutes to over 24 hours, depending on the specific reactants, solvent, catalyst, and temperature used. researchgate.netrsc.org For example, the use of a strong base like DBU can dramatically reduce the required reaction time. researchgate.net Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to determine the optimal reaction time and to quench the reaction upon completion.

Most syntheses of this type are carried out at atmospheric pressure.

The following table provides examples of how these parameters affect similar reactions:

Temperature (°C)Reaction TimeReactants/CatalystOutcomeReference(s)
Room Temperature24 hThioalkyne and 4-hydroxylphenylthiol (no base)Sluggish reaction, low yield (10%). researchgate.net
Room Temperature3 hAlcohol, N-hydroxyphthalimide (Mitsunobu)Reaction proceeds to completion. nih.gov
603 h2-Ethylhexanal oxidation with NHPI>99% conversion, but decreased selectivity. semanticscholar.org
70Not specifiedAMS oxidation with NHPICatalytic effect observed, higher conversion than at lower temperatures. d-nb.info
90Not specifiedAMS oxidation with NHPIFurther increased conversion, but potential for heavy byproduct formation. d-nb.info
0 to Room Temperature6-8 hAlcohol, PPh₃, DIAD (Mitsunobu)Standard conditions for Mitsunobu reaction. organic-synthesis.com

Principles of Sustainable Synthesis in the Production of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound, to minimize environmental impact and improve process efficiency. Key strategies include the use of safer solvents, the development of catalytic processes, and the optimization of reactions to improve atom economy and reduce waste.

One approach to a more sustainable synthesis is the use of water as a reaction solvent, which is non-toxic, non-flammable, and inexpensive. organic-chemistry.org Copper-catalyzed cross-dehydrogenative coupling reactions between N-hydroxyphthalimide and aldehydes have been successfully carried out in water under mild conditions. organic-chemistry.org

Phase-transfer catalysis (PTC) itself can be considered a green chemistry technique as it often allows for the use of less hazardous inorganic bases and can sometimes be performed under solvent-free conditions, leading to higher productivity and reduced waste. scirp.org

Mechanochemical methods, such as ball milling, offer a solvent-free alternative for the synthesis of hydroxylamine derivatives. These methods can facilitate reactions involving poorly soluble reagents and simplify purification processes.

The adoption of these sustainable practices not only lessens the environmental footprint of chemical production but can also lead to more cost-effective and safer manufacturing processes.

Chemical Reactivity and Mechanistic Investigations of O 4 Ethylbenzyl Hydroxylamine

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Nitrogen and Oxygen

The presence of lone pairs of electrons on both the nitrogen and oxygen atoms makes O-(4-ethylbenzyl)hydroxylamine a competent nucleophile. The nitrogen atom is generally more nucleophilic than the oxygen atom. quora.com This dual nucleophilicity allows it to react at either center, depending on the electrophile and reaction conditions.

O-alkylhydroxylamines, such as this compound, readily undergo condensation reactions with aldehydes and ketones. britannica.com This acid-catalyzed, reversible reaction involves the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com The resulting tetrahedral intermediate subsequently eliminates a molecule of water to yield a stable O-substituted oxime, also known as an oxime ether. wikipedia.orgtestbook.com The general mechanism is analogous to imine formation. quora.comlibretexts.org

The formation of these oxime ethers is a crucial step in synthetic chemistry, as the oxime ether functionality can be further transformed. For instance, the reduction of the C=N bond can produce N,O-disubstituted hydroxylamines, though this requires careful selection of reagents to avoid the reductive cleavage of the weaker N-O bond. researchgate.net Conversely, hydrolysis of the oxime ether can regenerate the original carbonyl compound and the hydroxylamine, a process sometimes used for the purification or protection of aldehydes and ketones. wikipedia.orgwikipedia.org

Reactant 1Reactant 2 (Aldehyde/Ketone)Product (Oxime Ether)General Conditions
This compoundR-CHO (Aldehyde)R-CH=N-O-CH₂(C₆H₄)CH₂CH₃Acid catalyst (e.g., H⁺), removal of water
This compoundR-CO-R' (Ketone)RR'C=N-O-CH₂(C₆H₄)CH₂CH₃Acid catalyst (e.g., H⁺), removal of water

The nucleophilic nitrogen and oxygen atoms of this compound can react with acylating and sulfonylating agents, such as acyl chlorides and sulfonyl chlorides. sci-hub.se While alkylating agents typically react at the more nucleophilic nitrogen atom, acylation can occur at either N or O. wikipedia.org The site of reaction can often be controlled by the reaction conditions and the specific reagents employed.

Sulfonylation, for example, can lead to the formation of N-sulfonyl or O-sulfonyl derivatives. The synthesis of primary sulfonamides has been achieved using organometallic reagents and N-sulfinyl-O-(tert-butyl)hydroxylamine, highlighting the utility of O-substituted hydroxylamines in forming sulfonamide bonds. acs.org Acylation with reagents like mesityloyl chloride is a key step in preparing stable O-acyl hydroxylamines, which can serve as electrophilic aminating agents. uni-muenchen.de

Hydroxylamine DerivativeReagentPotential Product TypeBond Formed
This compoundR-COCl (Acyl Chloride)N-Acyl or O-Acyl Hydroxylamine EtherN-C(O) or O-C(O)
This compoundR-SO₂Cl (Sulfonyl Chloride)N-Sulfonyl or O-Sulfonyl Hydroxylamine EtherN-S(O)₂ or O-S(O)₂

Hydroxylamine derivatives are valuable precursors for synthesizing heterocycles containing a nitrogen-oxygen bond, such as isoxazoles, oxazoles, and their reduced forms. researchgate.netmdpi.com These cyclization reactions often involve the N-O unit participating as a dinucleophile or in cycloaddition reactions.

For instance, γ,δ-alkynyl oximes can undergo base-mediated cyclization and rearrangement to form pyridinols, where the oxime nitrogen first attacks the alkyne. mdpi.com Another powerful method is the [3+2] cycloaddition reaction. Rhodium-catalyzed reactions between oximes and α-diazo-carbonyl compounds can yield oxazole (B20620) derivatives. mdpi.com While specific examples involving this compound are not detailed in the literature, its functional group is suited for such transformations. After forming an oxime with an appropriately functionalized partner (e.g., an α,β-unsaturated ketone), intramolecular nucleophilic attack from the oxime nitrogen or oxygen can lead to the formation of five- or six-membered heterocyclic rings. nih.gov

Electrophilic Activation and Substitution Reactions

While inherently nucleophilic, the hydroxylamine moiety can be rendered electrophilic through strategic modification. Attaching a strong electron-withdrawing group to the oxygen or nitrogen atom transforms the molecule into an electrophilic aminating agent. nih.govresearchgate.net

The direct reaction of this compound as an electrophile with carbonyl compounds is not a typical pathway. However, its derivatives can be employed in reactions involving carbonyl-derived substrates. For example, after conversion to an electrophilic aminating agent, such as an O-acyl or O-sulfonyl derivative (e.g., O-(4-nitrobenzoyl)hydroxylamine), it can react with carbon nucleophiles like enolates or enamines, which are derived from carbonyl compounds. rsc.org

The interaction of nitroalkanes with polyphosphoric acid can generate electrophilic species that react with various nucleophiles. rsc.org This hints at pathways where hydroxylamine-like intermediates, formed in situ, undergo further reactions. Electrophilic hydroxylamine derivatives are key in modern organic synthesis for the direct preparation of unprotected amines, obviating the need for extensive protecting group strategies. nih.gov

This compound can be a precursor in reactions that form new carbon-carbon bonds. researchgate.netalevelchemistry.co.uk A prominent strategy involves converting the hydroxylamine into an electrophilic aminating reagent, which then reacts with a carbon-based nucleophile like an organometallic species (e.g., Grignard reagents or organozinc compounds). acs.orguni-muenchen.de

In a well-documented approach, O-2,4,6-trimethylbenzoyl hydroxylamines (O-TBHAs) react with a wide range of alkyl, benzylic, and allylic zinc and magnesium organometallics. uni-muenchen.de This reaction proceeds without a transition-metal catalyst to form a new carbon-nitrogen bond, which, from the perspective of the hydroxylamine derivative, is a substitution, but for the organometallic reagent, it is a carbon-carbon bond-forming equivalent where an amine is coupled to a carbon framework. uni-muenchen.deillinois.edu This method is highly effective for creating sterically hindered amines.

Representative Electrophilic Amination for C-N Bond Formation
Activated Hydroxylamine DerivativeCarbon NucleophileProductGeneral Conditions
(4-EtC₆H₄CH₂)-O-N(H)-LGaR-MgX (Grignard Reagent)(4-EtC₆H₄CH₂)-O-NH-RTransition-metal free, room temperature
(4-EtC₆H₄CH₂)-O-N(H)-LGaR-ZnX (Organozinc Reagent)(4-EtC₆H₄CH₂)-O-NH-RTransition-metal free, room temperature
aLG represents a leaving group, such as an O-acyl or O-sulfonyl group, that activates the hydroxylamine for nucleophilic attack.

Rearrangement Pathways and Intramolecular Processes

The structural arrangement of O-alkylhydroxylamines allows for several intramolecular rearrangement pathways, leading to the formation of new molecular frameworks.

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a lactam, typically under acidic conditions. wikipedia.orgbyjus.com The reaction is initiated by the protonation of the oxime's hydroxyl group, creating a good leaving group (water). This is followed by a 1,2-migration of the group anti-periplanar to the leaving group, resulting in a nitrilium ion intermediate that is subsequently hydrolyzed to the amide. organic-chemistry.orgmasterorganicchemistry.com

While this compound itself does not directly undergo the Beckmann rearrangement, the oximes from which it could be derived can participate in this transformation. byjus.com For instance, the oxime of 4-ethylacetophenone, upon treatment with an acid catalyst, would be expected to rearrange.

A related transformation is the Stieglitz rearrangement, which involves the 1,2-rearrangement of amine derivatives, including trityl hydroxylamines, to form imines. wikipedia.org This type of rearrangement is also driven by the formation of an electron-deficient nitrogen atom. Although not directly reported for this compound, its derivatives could potentially undergo similar rearrangements under appropriate activating conditions. wikipedia.org

The O-alkylhydroxylamine moiety is a valuable synthon for the construction of nitrogen-containing heterocycles through intramolecular cyclization reactions. mdpi.comnih.gov These reactions often involve the N-O bond cleavage and the formation of new carbon-nitrogen bonds. mdpi.com Depending on the substrate and reaction conditions, these cyclizations can be mediated by transition metals or radicals. nih.gov For a molecule like this compound, derivatization to introduce a reactive group elsewhere in the molecule could facilitate intramolecular cyclization to form heterocyclic structures. tcichemicals.commdpi.com

Another class of relevant intramolecular processes includes nih.govnih.gov-sigmatropic rearrangements. For example, O-cyclopropyl hydroxylamines have been shown to undergo a one-pot nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and rearomatization, to produce substituted tetrahydroquinolines. rsc.org This highlights the potential for this compound, if appropriately modified, to serve as a precursor in complex rearrangement cascades to build heterocyclic systems. rsc.org

Oxidative and Reductive Transformations of the O-Alkylhydroxylamine Moiety

The nitrogen-oxygen single bond in the O-alkylhydroxylamine group is susceptible to both oxidation and reduction, providing pathways to various nitrogen-containing functional groups.

The oxidation of hydroxylamines can lead to several products depending on the oxidant and reaction conditions. Primary amines can be oxidized to hydroxylamines, and further oxidation can occur. googleapis.com The oxidation of the hydroxylamine group in this compound can potentially yield nitroso or nitro compounds. For example, oxidation of primary amines with reagents like Caro's acid is postulated to proceed through a hydroxylamine intermediate to form a nitrone, which then rearranges to an oxime. googleapis.com The direct oxidation of N-substituted hydroxylamines is a known route to nitrones.

Enzymatic oxidation is also a relevant transformation. Hydroxylamine oxidoreductases are enzymes that catalyze the oxidation of hydroxylamine to products like nitric oxide or nitrite. nih.gov In some biological systems, arylhydroxylamines can be oxidized to benzoquinone monoimines. nih.gov

The reductive cleavage of the N-O bond in O-alkylhydroxylamines is a key transformation that yields the corresponding primary amine. This reaction is synthetically important as it completes a sequence often starting from an oxime. csic.es The N-O bond is relatively weak, with an average bond energy of about 57 kcal/mol, making it susceptible to cleavage under various reductive conditions. mdpi.com

A variety of methods are available for this transformation. A particularly mild and efficient method involves the use of samarium diiodide (SmI2) in the presence of a proton source like water. csic.esacs.org This method has been shown to be effective for the reduction of O-benzylhydroxylamines, which are structurally similar to this compound. csic.es The reaction is typically fast at room temperature. csic.es

Table 1: Selected Conditions for Reductive N-O Bond Cleavage in O-Alkylhydroxylamines

Reagent System Substrate Type Conditions Product Reference
Samarium Diiodide (SmI2) / H2O O-Benzylhydroxylamines THF, Room Temp Primary Amine csic.es
Catalytic Hydrogenation Oximes (precursors) H2, Metal Catalyst (e.g., Pd, Pt) Primary Amine britannica.com

Detailed Mechanistic Elucidation via Advanced Analytical and Computational Techniques

Understanding the detailed mechanisms of the reactions involving this compound requires the application of advanced analytical and computational tools. For the broader class of O-alkylhydroxylamines, such studies have provided significant insights.

For instance, the mechanism of iron-catalyzed aminofunctionalization of olefins using hydroxylamine-derived reagents has been investigated using a combination of Mössbauer, Electron Paramagnetic Resonance (EPR), and various other spectroscopic techniques, alongside quantum chemical calculations. nih.gov These studies have identified key intermediates, such as a high-spin Fe(III)-N-acyloxy species that undergoes N-O bond homolysis to generate a reactive iron-iminyl radical intermediate. nih.govresearchgate.net Such combined spectroscopic and computational approaches would be invaluable for elucidating the intermediates and transition states in the reactions of this compound.

Computational analysis is also crucial for understanding rearrangement pathways. For palladium-catalyzed rearrangements of related compounds, kinetic and computational analyses have been used to develop models that explain enantioselectivity. mdpi.com Similarly, computational studies could map the potential energy surfaces for the Beckmann-type or other intramolecular rearrangements of this compound derivatives, providing insights into reaction barriers and stereochemical outcomes.

Kinetic Isotope Effects and Reaction Order Determination

To elucidate the mechanism of a chemical reaction, determining the rate law and probing for kinetic isotope effects (KIEs) are critical first steps. unizin.orgwikipedia.org The reaction order indicates which species are involved in the rate-determining step, while the KIE can reveal whether a specific C-H (or N-H, O-H) bond is broken during this step. princeton.eduacs.org

Consider the hypothetical oxidation of this compound by a generic oxidant, "Ox," to form the corresponding oxime, 4-ethylbenzaldehyde (B1584596) oxime.

Reaction Order Determination

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants. unizin.org It is determined experimentally, typically using the method of initial rates. khanacademy.org This involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant, and measuring the initial rate of reaction for each.

The generalized rate law for the oxidation of this compound can be written as:

Rate = k [this compound]^m [Ox]^n

Where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. unizin.org The following table presents hypothetical data from a series of initial rate experiments for this reaction.

ExperimentInitial [this compound] (M)Initial [Ox] (M)Initial Rate (M/s)
10.100.101.5 x 10-5
20.200.103.0 x 10-5
30.100.206.0 x 10-5

From this data, comparing Experiment 2 to Experiment 1 shows that doubling the concentration of this compound doubles the rate, indicating the reaction is first order with respect to the hydroxylamine (m=1). Comparing Experiment 3 to Experiment 1 reveals that doubling the concentration of the oxidant quadruples the rate, indicating the reaction is second order with respect to the oxidant (n=2). Therefore, the determined rate law is:

Rate = k [this compound]¹ [Ox]²

Kinetic Isotope Effects (KIE)

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. wikipedia.org For the oxidation of this compound, a potential mechanism involves the abstraction of the hydrogen atom from the nitrogen. To test this, the reaction could be run with the deuterated analogue, O-(4-Ethylbenzyl)deuteroxyamine (where the N-H hydrogen is replaced by deuterium, N-D).

If the N-H bond is broken in the rate-determining step, the rate constant for the hydrogen-containing compound (kH) will be significantly larger than that for the deuterium-containing compound (kD). The ratio kH/kD would be expected to be in the range of 2-8 for a primary KIE. princeton.edu

IsotopologueRate Constant (k) at 25 °C (M-2s-1)Kinetic Isotope Effect (kH/kD)
This compound (N-H)0.0155.0
O-(4-Ethylbenzyl)deuteroxyamine (N-D)0.003

A hypothetical kH/kD value of 5.0 strongly suggests that the N-H bond is indeed cleaved during the rate-determining step, consistent with a hydrogen atom transfer mechanism. Studies on other hydroxylamine oxidations have similarly used KIEs to infer mechanisms involving proton-coupled electron transfer (PCET). nih.gov

Isolation and Characterization of Reaction Intermediates

Reaction intermediates are species that are formed and consumed during a reaction but are not the final products. nih.gov Their detection, isolation, or trapping provides direct evidence for a proposed reaction pathway. In the oxidation of this compound, a plausible intermediate is a radical cation or a nitroxide radical, depending on the nature of the oxidant and the mechanism (electron transfer vs. hydrogen atom transfer).

A common strategy to detect short-lived intermediates is to use spectroscopic methods under conditions that prolong their lifetime, such as at very low temperatures. Alternatively, trapping agents can be used to convert the reactive intermediate into a stable, characterizable product. nih.gov For a proposed nitroxide radical intermediate, a spin trapping agent like N-tert-butyl-α-phenylnitrone (PBN) could be employed, which would react with the transient radical to form a stable spin adduct detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.

In some cases, an intermediate may be stable enough to be isolated and characterized directly. For instance, in reactions involving certain transition metal catalysts, an organometallic complex containing the hydroxylamine ligand might be a key intermediate. acs.org Isolation could be attempted by performing the reaction at low temperature and inducing precipitation of the complex, followed by filtration and analysis.

Hypothetical characterization data for an isolated intermediate, such as a metal-complexed species, is presented below.

Analytical TechniqueHypothetical Observation for Intermediate [LnM-ONH2CH2Ar-Et]
1H NMRShift in benzylic (-CH2-) and aromatic protons compared to the free ligand, suggesting coordination to the metal center.
FT-IRCharacteristic shifts in N-H and N-O stretching frequencies upon coordination. Appearance of new bands corresponding to metal-ligand vibrations.
Mass Spectrometry (ESI-MS)A parent ion peak corresponding to the mass of the proposed metal-ligand complex.
X-ray CrystallographyProvides the definitive solid-state structure, including bond lengths and angles of the coordinated this compound ligand.

Transition State Analysis and Energy Landscape Mapping

The transition state is the highest energy point along the reaction coordinate between reactants and products. acs.org Its structure cannot be observed directly, but it can be inferred from kinetic data and modeled using computational chemistry. An energy landscape map, or reaction coordinate diagram, visually represents the energy changes throughout a reaction, including the activation energies for each step. nih.gov

Based on the kinetic data suggesting a rate-determining step involving both the hydroxylamine and two molecules of the oxidant, and a large KIE for N-H bond cleavage, a plausible transition state would involve the approach of two oxidant molecules to the this compound, with the N-H bond being partially broken.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling such transition states. acs.orgresearchgate.net These calculations can predict the geometry, vibrational frequencies, and energy of the transition state. For the hypothetical oxidation, a DFT study might reveal a transition state where the nitrogen-hydrogen bond is elongated, and a hydrogen atom is being transferred to one of the oxidant molecules, while the second oxidant molecule assists in stabilizing the developing charge. Theoretical investigations on related hydroxylamine reactions have been used to compare different possible transition state geometries. scispace.com

The energy landscape map provides a quantitative picture of the reaction's feasibility. The activation energy (ΔG‡), derived from the energy difference between the reactants and the transition state, determines the reaction rate.

SpeciesHypothetical Relative Free Energy (ΔG, kcal/mol)Description
Reactants0This compound + 2 Ox
Transition State (TS)+22.5Highest energy point; determines the rate of reaction.
Intermediate (e.g., Radical)+5.0A short-lived species formed after the first transition state.
Products-15.04-Ethylbenzaldehyde oxime + Reduced Oxidant Byproducts

Applications of O 4 Ethylbenzyl Hydroxylamine in Diverse Organic Synthesis Strategies

Building Block for the Assembly of Complex Organic Molecules

The primary utility of O-(4-Ethylbenzyl)hydroxylamine in organic synthesis lies in its function as a bifunctional molecule, containing both a nucleophilic aminooxy group and a stable, yet removable, 4-ethylbenzyl protecting group. This combination allows for its incorporation into complex molecular architectures.

O-Alkylhydroxylamines are valuable precursors in the synthesis of nitrogen-containing macrocycles, a class of compounds with significant applications in medicinal chemistry and materials science. The hydroxylamine (B1172632) moiety can participate in various cyclization strategies. One common approach involves the formation of an oxime bond with a carbonyl group, which can then be part of a larger macrocyclic ring. The stability of the oxime linkage makes it an attractive feature in the final macrocycle.

In the realm of peptidomimetics, this compound can be used to create non-natural peptide-like structures with improved stability and bioavailability. A key strategy is the use of ketoxime ligation, where the hydroxylamine reacts with a ketone to form a stable oxime bond, replacing a native peptide bond. This approach has been utilized in the synthesis of cyclic peptides. For example, the total synthesis of Talarolide A, a cyclic peptide natural product, involved the use of O-benzylhydroxylamine hydrochloride. In this synthesis, the hydroxylamine was coupled to a resin-bound intermediate, followed by further chain elongation and cyclization.

The 4-ethylbenzyl group in this compound serves as a protecting group for the hydroxylamine oxygen. This group is generally stable to a variety of reaction conditions but can be removed under specific hydrogenolysis conditions, which cleaves the benzyl-oxygen bond to reveal the free hydroxamic acid or hydroxylamine. This controlled deprotection is crucial in multi-step syntheses of complex macrocycles and peptidomimetics.

Table 1: Examples of O-Benzylhydroxylamine Derivatives in the Synthesis of Macrocycles and Peptidomimetics

PrecursorSynthetic StrategyResulting StructureReference
O-BenzylhydroxylamineSolid-phase peptide synthesis, macrolactamizationTalarolide A (cyclic peptide)Not specified
O-BenzylhydroxylamineKetoxime ligationOxime-linked peptidomimeticsNot specified

The unique reactivity of the hydroxylamine group makes this compound a strategic component in the total synthesis of complex natural products. Its ability to form stable oximes and hydroxamic acids allows for the introduction of nitrogen and oxygen functionalities in a controlled manner.

One notable application of O-benzylhydroxylamine is in the synthesis of oxepane-containing natural product analogues. In these syntheses, the hydroxylamine is used to convert ketones into oximes, which can then undergo further transformations to construct the oxepane (B1206615) ring system. This strategy has led to the discovery of small-molecule activators of important biological pathways.

The benzyl (B1604629) protecting group is once again of strategic importance in these syntheses. It masks the reactive hydroxyl group of the hydroxylamine, allowing other parts of the molecule to be modified. At a later stage in the synthesis, the protecting group can be removed to unmask the desired functionality. The presence of a 4-ethyl substituent on the benzyl group of this compound would likely have a minimal impact on the core reactivity but could enhance solubility in nonpolar solvents, potentially improving reaction yields and simplifying purification processes.

Reagent in Cross-Coupling and Catalytic Transformations

While the use of this compound itself as a direct reagent in cross-coupling reactions is not extensively documented, the broader class of hydroxylamine derivatives has seen increasing use in catalytic nitrogen transfer reactions.

Hydroxylamine derivatives are recognized as effective nitrogen transfer reagents, capable of delivering a nitrogen atom to a substrate in a controlled fashion. rowan.edu These reactions are often catalyzed by transition metals and provide a powerful method for the formation of carbon-nitrogen bonds. rsc.org O-Substituted hydroxylamines can be employed to generate nitriles and other small heteroatomic compounds. rowan.edu

In the context of enzymatic catalysis, engineered heme enzymes have been shown to utilize hydroxylamine for nitrene transfer, enabling reactions such as benzylic C-H amination. nih.gov While these systems often use simpler hydroxylamine derivatives, they highlight the potential for O-alkylhydroxylamines to serve as precursors to reactive nitrogen species in catalytic cycles. The 4-ethylbenzyl group could influence the reactivity and selectivity of such transformations through steric and electronic effects.

The nitrogen and oxygen atoms in this compound offer potential coordination sites for metal ions, suggesting its possible use as a precursor for the synthesis of ligands for transition metal catalysis. While direct applications are not widely reported, the fundamental structure lends itself to modification into various ligand types. For example, acylation of the nitrogen atom could lead to hydroxamic acid ligands, which are known to coordinate to a variety of metals.

Furthermore, the formation of oxime derivatives from this compound and a suitable carbonyl-containing molecule could generate bidentate or multidentate ligands. The electronic properties of the resulting metal complexes could be fine-tuned by the substituents on the aromatic ring of the benzyl group, with the 4-ethyl group providing a specific electronic and steric profile.

Theoretical and Computational Chemistry Studies on O 4 Ethylbenzyl Hydroxylamine

Solvation Effects and Their Impact on Reactivity Predictions

Explicit and Implicit Solvation Models

The solvent environment can significantly influence the properties and reactivity of a solute molecule. Computational chemistry employs two primary types of solvation models to account for these effects: explicit and implicit models.

Explicit solvation models treat solvent molecules individually and are more representative of the actual chemical system. stackexchange.com In these models, a number of solvent molecules are placed around the solute, and their interactions are explicitly calculated. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. However, the large number of molecules involved makes these calculations computationally expensive. stackexchange.comnih.gov

Implicit solvation models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. wikipedia.org This simplification significantly reduces the computational cost of the calculations. wikipedia.org Common implicit models include the Poisson-Boltzmann (PB) and Generalized Born (GB) models. nih.gov While computationally efficient, implicit models may not accurately capture specific local interactions between the solute and solvent. stackexchange.comnih.gov

Table 1: Comparison of Solvation Models for Studying O-(4-Ethylbenzyl)hydroxylamine
Model TypeAdvantagesDisadvantagesApplicability to this compound
Explicit- High accuracy in representing specific solute-solvent interactions (e.g., hydrogen bonds).
  • Provides a more realistic representation of the solvent environment. stackexchange.com
  • - Computationally expensive due to the large number of atoms.
  • Requires longer simulation times to sample solvent configurations adequately. nih.gov
  • - Studying the detailed mechanism of reactions involving the hydroxylamine (B1172632) group.
  • Investigating the structure of the first solvation shell.
  • Implicit- Computationally efficient, allowing for faster calculations.
  • Useful for high-throughput screening of different solvents.
  • - Does not account for specific local interactions between solute and solvent. stackexchange.comnih.gov
  • Less accurate for systems where specific interactions are dominant.
  • - Rapidly assessing the effect of different solvents on conformational stability.
  • Preliminary energy calculations before more intensive studies.
  • Solvent-Mediated Conformational Changes

    The conformation of a flexible molecule like this compound can be significantly influenced by the surrounding solvent. The polarity of the solvent can affect the intramolecular interactions within the molecule, leading to changes in its three-dimensional structure.

    In a nonpolar solvent, intramolecular hydrogen bonding between the oxygen and nitrogen atoms of the hydroxylamine group might be favored. This would lead to a more compact conformation. In a polar protic solvent, such as water or ethanol, the solvent molecules can form hydrogen bonds with the hydroxylamine group. These intermolecular interactions can disrupt the intramolecular hydrogen bonds, resulting in a more extended conformation of the molecule.

    Computational methods can be used to predict these conformational changes. By performing geometry optimizations in the gas phase (representing a nonpolar environment) and in the presence of a polar solvent model, the preferred conformations in different environments can be determined.

    Table 2: Predicted Conformational Changes of this compound in Different Solvents
    SolventDielectric ConstantExpected Dominant InteractionsPredicted Conformation
    Hexane (Nonpolar)1.88- Intramolecular hydrogen bonding.
  • van der Waals interactions.
  • Compact
    Dichloromethane (Polar Aprotic)8.93- Dipole-dipole interactions.
  • Weak intermolecular hydrogen bonding.
  • Intermediate
    Ethanol (Polar Protic)24.5- Strong intermolecular hydrogen bonding with the solvent.Extended
    Water (Polar Protic)80.1- Very strong intermolecular hydrogen bonding with the solvent.Extended

    Advanced Computational Methodologies for Predictive Synthesis Design

    Recent advancements in computational chemistry have led to the development of sophisticated tools that can aid in the design of synthetic routes for molecules like this compound. These methods leverage machine learning and molecular dynamics to predict reaction outcomes and explore the conformational landscape of molecules.

    Machine Learning Approaches for Reaction Outcome Prediction

    Machine learning (ML) has emerged as a powerful tool in chemistry for predicting the outcomes of chemical reactions. semanticscholar.org By training on large datasets of known reactions, ML models can learn the complex relationships between reactants, reagents, and products. semanticscholar.orgrjptonline.org These models can then be used to predict the major product of a new reaction, suggest optimal reaction conditions, or even propose novel synthetic pathways. beilstein-journals.org

    For the synthesis of this compound, an ML model could be trained on a dataset of similar O-alkylation reactions of hydroxylamines. The model would take as input the structures of the reactants (e.g., 4-ethylbenzyl bromide and hydroxylamine) and potential catalysts and solvents. The output would be a prediction of the yield of this compound and any potential side products. This predictive capability can help chemists to select the most promising reaction conditions before heading to the lab, saving time and resources. rjptonline.org

    Table 3: Hypothetical Machine Learning Model for Predicting the Synthesis of this compound
    Input FeaturesExample ValuesPredicted Output
    - Reactant 1 (SMILES)- C1=CC(=CC=C1CCBr)CC- Predicted Yield of this compound: 85%
  • Predicted Major Side Product: N-(4-Ethylbenzyl)hydroxylamine (5%)
  • - Reactant 2 (SMILES)- NO
    - Solvent- Dimethylformamide
    - Base- Sodium Hydride

    Molecular Dynamics Simulations for Conformational Sampling

    Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational dynamics of a molecule. nih.gov

    For this compound, MD simulations can be used to explore its conformational landscape and identify the most stable conformations. The simulation would start with an initial structure of the molecule, and the trajectory of each atom would be followed over time. By analyzing the trajectory, one can determine the relative populations of different conformers and the energy barriers between them.

    Enhanced sampling techniques can be combined with MD simulations to more efficiently explore the conformational space, especially for molecules with high energy barriers between different conformations. ethz.ch This information is crucial for understanding the molecule's reactivity and its ability to interact with biological targets.

    Table 4: Hypothetical Molecular Dynamics Simulation Parameters for this compound
    ParameterValuePurpose
    Force FieldAMBER, CHARMM, or GROMOSDefines the potential energy function of the system.
    Solvent ModelExplicit (e.g., TIP3P water)To accurately model the solvent environment.
    Simulation Time100 nanosecondsTo allow for sufficient sampling of conformational space.
    Temperature300 KTo simulate physiological conditions.
    Pressure1 atmTo simulate standard atmospheric pressure.

    Future Prospects and Emerging Research Frontiers for O 4 Ethylbenzyl Hydroxylamine

    Discovery of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

    Future research is anticipated to focus on developing more efficient and environmentally benign methods for the synthesis of o-(4-Ethylbenzyl)hydroxylamine and related O-alkylhydroxylamines. While traditional methods for preparing similar compounds exist, the drive for greener chemistry is pushing for the development of new catalytic systems and the use of more sustainable starting materials.

    Key areas of development may include:

    Palladium-Catalyzed O-Arylation/Alkylation: Building upon methodologies developed for O-arylhydroxylamines, new palladium-catalyzed cross-coupling reactions could offer a direct and versatile route to this compound. organic-chemistry.org The use of specialized ligands, such as bulky biarylphosphines, has been shown to be crucial for promoting the C-O bond formation under mild conditions. organic-chemistry.org Future work could focus on adapting these methods for O-alkylation with benzyl (B1604629) halides, potentially leading to higher yields and shorter reaction times compared to traditional approaches.

    Nickel-Catalyzed Asymmetric Reduction: The asymmetric reduction of oximes using earth-abundant nickel catalysts presents a promising avenue for the synthesis of chiral hydroxylamines. nih.gov This approach could be adapted to produce enantiomerically enriched derivatives of this compound, which would be valuable for applications in medicinal chemistry and asymmetric catalysis. nih.gov

    Photoredox Catalysis: Recent advancements in photoredox catalysis offer a novel approach to the synthesis of hydroxylamines from readily available carboxylic acids. thieme.de This method, which proceeds via a decarboxylative pathway, could potentially be applied to the synthesis of this compound, providing a mild and functional group-tolerant alternative to traditional synthetic methods. thieme.de

    A comparative look at potential synthetic improvements is presented in the table below.

    Synthetic Approach Potential Advantages Key Research Focus
    Palladium-Catalyzed CouplingHigh efficiency, broad substrate scope, milder conditionsLigand development, optimization for O-alkylation
    Nickel-Catalyzed ReductionUse of earth-abundant metals, access to chiral compoundsCatalyst design, substrate scope expansion
    Photoredox CatalysisMild reaction conditions, high functional group toleranceAdaptation to O-alkylhydroxylamine synthesis

    Exploration of Unprecedented Reactivity Patterns and Transformation Pathways

    The reactivity of the N-O bond in hydroxylamine (B1172632) derivatives is a rich area for exploration. nih.gov Future research on this compound is likely to uncover new reaction pathways and applications in organic synthesis.

    Emerging areas of interest include:

    Electrophilic Amination: O-protected hydroxylamines are increasingly being used as electrophilic aminating reagents. rsc.org Research in this area could lead to the development of this compound-based reagents for the direct introduction of the amino group into various organic molecules, a crucial transformation in the synthesis of pharmaceuticals and other bioactive compounds. nih.govrsc.org

    Iron-Catalyzed Aminohydroxylation: Iron-catalyzed reactions that utilize functionalized hydroxylamines for the aminohydroxylation of olefins have shown significant promise. nih.govacs.org These reactions can produce valuable amino alcohol building blocks with high regio- and stereoselectivity. nih.gov Investigating the use of this compound in such transformations could expand the toolkit for olefin difunctionalization. nih.govchemrxiv.org

    -Sigmatropic Rearrangements: The ability of O-arylhydroxylamines to undergo -sigmatropic rearrangements to form 2-aminophenols is a known transformation. rsc.org While this compound is an O-alkylhydroxylamine, exploring conditions that could induce similar rearrangements or other novel cyclization pathways could lead to the synthesis of new heterocyclic scaffolds. organic-chemistry.org

    Integration into Automated Synthesis Platforms and Continuous Flow Processes

    The integration of chemical synthesis with automated platforms and continuous flow technologies is revolutionizing drug discovery and process development. merckmillipore.com this compound and its derivatives are well-suited for incorporation into these modern synthetic workflows.

    Future developments in this area are expected to involve:

    Automated Library Synthesis: Automated synthesis platforms enable the rapid generation of large libraries of compounds for high-throughput screening. ethz.chchemrxiv.org By utilizing this compound as a building block in automated synthesis, researchers can efficiently explore the chemical space around this scaffold to identify new drug candidates and functional molecules. The use of pre-filled reagent cartridges and standardized reaction protocols can significantly accelerate the discovery process. merckmillipore.comsynplechem.comenamine.net

    Continuous Flow Synthesis: Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved safety, better process control, and enhanced scalability. organic-chemistry.orgmdpi.com The development of continuous flow methods for the synthesis and subsequent functionalization of this compound would be a significant step towards its large-scale production and application in industrial settings. mdpi.comnih.govrsc.org Research in this area would likely focus on optimizing reaction parameters such as temperature, flow rate, and residence time to maximize yield and purity. organic-chemistry.org

    The table below summarizes the potential benefits of integrating this compound into modern synthesis technologies.

    Technology Key Advantages Application for this compound
    Automated SynthesisHigh-throughput experimentation, rapid library generationAccelerated discovery of new derivatives and applications
    Continuous FlowEnhanced safety, scalability, and process controlEfficient and cost-effective large-scale production

    Development of this compound-Derived Catalysts and Reagents

    The unique electronic and steric properties of this compound make it an attractive scaffold for the development of novel catalysts and reagents.

    Future research could focus on:

    Organocatalysts: The hydroxylamine functionality can be incorporated into more complex molecular frameworks to create new classes of organocatalysts. These catalysts could be designed to promote a variety of organic transformations, such as asymmetric aldol (B89426) reactions or Michael additions.

    Ligands for Transition Metal Catalysis: The nitrogen and oxygen atoms of the hydroxylamine moiety can act as coordination sites for transition metals. By modifying the structure of this compound, it may be possible to create new ligands that can modulate the reactivity and selectivity of metal catalysts in a variety of cross-coupling and C-H functionalization reactions.

    Redox-Active Reagents: Hydroxylamine derivatives have been investigated as oxidation catalysts. researchgate.net For instance, N-hydroxyphthalimide (NHPI) has been shown to be an effective catalyst for the oxidation of hydrocarbons. researchgate.net Future work could explore the potential of this compound and its derivatives as catalysts in selective oxidation reactions.

    Applications in Supramolecular Chemistry and Self-Assembly Processes

    The ability of molecules to self-assemble into well-defined supramolecular structures is a rapidly growing area of research with applications in materials science, nanotechnology, and medicine. The structural features of this compound suggest that it could be a valuable building block for the construction of novel supramolecular assemblies.

    Potential research directions include:

    Hydrogen Bonding Motifs: The hydroxylamine group can participate in hydrogen bonding as both a donor and an acceptor. scispace.com This property could be exploited to direct the self-assembly of this compound-containing molecules into predictable one-, two-, or three-dimensional networks. scispace.com

    Molecular Recognition: The aromatic ring and the ethyl substituent of this compound can engage in non-covalent interactions, such as π-π stacking and hydrophobic interactions. These interactions, in concert with hydrogen bonding, could be used to design host-guest systems for molecular recognition and sensing applications.

    Self-Assembling Materials: By incorporating this compound into larger molecules, such as polymers or dendrimers, it may be possible to create new materials that self-assemble into well-ordered nanostructures. These materials could have potential applications in areas such as drug delivery and electronics.

    Q & A

    Basic: What synthetic methods are commonly used to prepare o-(4-Ethylbenzyl)hydroxylamine?

    The synthesis typically involves reacting 4-ethylbenzyl chloride with hydroxylamine hydrochloride in an inert atmosphere (e.g., nitrogen) using a base like sodium carbonate. The reaction proceeds at room temperature, followed by purification via recrystallization from ethanol or methanol to isolate the product . Optimization of stoichiometry and solvent choice (e.g., acetonitrile or THF) is critical to achieving yields >75%.

    Advanced: How can computational modeling predict regioselectivity in reactions involving this compound?

    Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(2df,2p)) can model transition states and activation barriers for nucleophilic reactions. For instance, dual bifunctional catalysis pathways (oxygen and nitrogen participation) can be analyzed to determine whether O- or N-acylation dominates, as demonstrated in hydroxylamine reaction mechanisms . Solvent effects (e.g., PCM models) and steric parameters of the ethyl group should be incorporated to refine predictions .

    Basic: What purification strategies ensure high-purity this compound?

    Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is standard. For impurities with similar polarity, column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase) may be employed. Purity >98% can be verified via NMR (¹H/¹³C) and HPLC-MS .

    Advanced: How do electronic effects of substituents (e.g., ethyl vs. chloro) modulate the stability of benzylhydroxylamine derivatives?

    The ethyl group exerts a moderate electron-donating effect via hyperconjugation, increasing the electron density on the hydroxylamine nitrogen compared to electron-withdrawing groups (e.g., -Cl). This enhances nucleophilicity but may reduce stability under oxidative conditions. Comparative studies using cyclic voltammetry and Hammett parameters (σ⁺) can quantify these effects .

    Basic: What safety protocols are essential for handling this compound?

    Use NIOSH-approved respirators (N95 or equivalent) and chemical-resistant gloves (nitrile or neoprene). Ensure mechanical ventilation in labs to limit airborne exposure. Emergency measures include eye wash stations and safety showers. Toxicity data may be incomplete, so treat the compound as a potential irritant .

    Advanced: How can kinetic isotope effects (KIEs) resolve contradictions in proposed reaction mechanisms?

    Deuterium labeling at reactive sites (e.g., α-hydrogens) can distinguish between concerted and stepwise mechanisms. For example, KIEs >1.0 indicate bond-breaking in the rate-determining step, as seen in hydroxylamine acylation studies. Coupled with Arrhenius plots, this clarifies discrepancies between theoretical and experimental DG‡ values .

    Advanced: What role does the ethyl group play in the biological activity of this compound derivatives?

    The ethyl group increases lipophilicity, enhancing membrane permeability in cellular assays. However, steric hindrance may reduce binding affinity to targets like IDO1 (indoleamine 2,3-dioxygenase). Structure-activity relationship (SAR) studies comparing IC₅₀ values against analogs (e.g., chloro or methoxy derivatives) can quantify these effects .

    Basic: What spectroscopic techniques confirm the structure of this compound?

    ¹H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 4.3 ppm for -CH₂-), ¹³C NMR (δ 140–125 ppm for aromatic carbons), and IR (N-O stretch ~930 cm⁻¹) are standard. High-resolution mass spectrometry (HRMS) with ESI+ ionization provides molecular ion confirmation .

    Advanced: How do solvent polarity and proticity affect the reaction kinetics of this compound?

    Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, accelerating reactions. Protic solvents (e.g., methanol) slow kinetics by hydrogen-bonding with the hydroxylamine group. Solvent parameters (e.g., ET30) can correlate with rate constants in kinetic studies .

    Advanced: Can cryo-EM or X-ray crystallography elucidate the binding mode of this compound to enzyme targets?

    Yes. Cryo-EM at 2.5–3.0 Å resolution or X-ray crystallography (soaking crystals with the compound) can map interactions, such as hydrogen bonds with catalytic residues or π-π stacking with aromatic side chains. Mutagenesis studies validate computational docking predictions .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.